2,6-Pyridinediol,3-amino-(8CI)
Description
General Context of Pyridinediol and Aminopyridine Architectures in Contemporary Chemical Research
Pyridinediol and aminopyridine structures are fundamental building blocks in modern chemical research, underpinning advancements across pharmaceuticals, materials science, and organic synthesis. Pyridine-based ring systems are among the most utilized heterocycles in drug design due to their significant impact on pharmacological activity. researchgate.net Their inherent chemical properties, including the ability to form hydrogen bonds, act as ligands for metal catalysis, and serve as versatile synthetic intermediates, make them indispensable.
Aminopyridines, in particular, hold a prominent position in pyridine (B92270) chemistry. e-bookshelf.de They are crucial intermediates for the creation of medicinal compounds and dyes and serve as foundational materials for further chemical synthesis. e-bookshelf.de The introduction of amino and hydroxyl groups onto the pyridine ring, as seen in pyridinediols and aminopyridines, dramatically influences the molecule's electronic properties, solubility, and biological interactions. nih.gov These functional groups can enhance biochemical potency, improve metabolic stability, and address protein-binding issues in drug candidates. researchgate.net
The degradation of pyridine derivatives in the environment often proceeds through hydroxylated intermediates, highlighting the importance of pyridinediols in biochemical pathways. tandfonline.com Bacteria have been shown to degrade various pyridine compounds, with hydroxypyridines being key intermediates in these metabolic processes. tandfonline.com This natural breakdown underscores the biocompatibility and relevance of these structures in biological systems.
Academic Significance of 2,6-Pyridinediol, 3-amino-(8CI) as a Versatile Molecular Scaffold
Within the broader class of pyridinediol and aminopyridine derivatives, 2,6-Pyridinediol, 3-amino-(8CI) emerges as a molecule of significant academic interest. Its specific arrangement of amino and diol functionalities on the pyridine core provides a unique and versatile scaffold for constructing more complex molecular architectures.
The presence of multiple reactive sites—the amino group and two hydroxyl groups—allows for a wide range of chemical modifications. This multifunctionality enables its use in the synthesis of diverse heterocyclic compounds through reactions such as diazotization and coupling. journals.co.za For instance, the diazotized form of an aminohydroxypyridine can be coupled with other aromatic compounds to create novel dye molecules. journals.co.za
The structural motif of 2,6-dihydroxypyridine (B1200036), a core component of 2,6-Pyridinediol, 3-amino-(8CI), is also found as an intermediate in the biological degradation of nicotine (B1678760) by certain bacteria. wikipedia.org This highlights its relevance in bio-organic chemistry and enzymatic studies. The tautomeric nature of the 2,6-dihydroxypyridine ring, existing in several forms depending on the solvent, adds another layer of complexity and potential for tailored reactivity. wikipedia.org
Overview of Key Research Domains Pertaining to 2,6-Pyridinediol, 3-amino-(8CI)
Research involving 2,6-Pyridinediol, 3-amino-(8CI) and related structures spans several key domains:
Organic Synthesis and Intermediate Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. e-bookshelf.degoogle.com Its functional groups can be selectively protected and reacted to build intricate molecular frameworks. For example, the hydroxyl groups of 2,6-dihydroxypyridine derivatives can be converted to ethers, which are useful intermediates for pharmaceutical preparations. google.com
Medicinal Chemistry and Drug Design: Pyridine derivatives are integral to the development of new therapeutic agents. researchgate.netnih.gov The 4-hydroxy-2-pyridone scaffold, structurally related to 2,6-pyridinediol, has been used to synthesize compounds with antitumor activity. nih.gov The ability of the pyridine scaffold to improve water solubility and other pharmacokinetic properties makes it an attractive component in drug design. nih.gov
Coordination Chemistry and Materials Science: The nitrogen atom and hydroxyl groups of pyridinediols can act as ligands, binding to metal ions to form coordination complexes. These complexes can have interesting catalytic or material properties. The diverse applications of pyridine derivatives extend to functional nanomaterials and as ligands in organometallic chemistry. nih.gov
Data Tables
Table 1: Properties of 2,6-Pyridinediol, 3-amino-(8CI)
| Property | Value |
| CAS Number | 21269-90-9 chemsrc.com |
| Molecular Formula | C₅H₆N₂O₂ |
| Synonyms | 3-Amino-2,6-pyridinediol chemsrc.com |
Table 2: Related Pyridine Derivatives and Their Applications
| Compound | Application/Significance |
| 2-Aminopyridine (B139424) | Important starting material in chemical synthesis. e-bookshelf.de |
| 2,6-Dihydroxypyridine | Intermediate in nicotine degradation; used in hair dyeing. wikipedia.org |
| 4-Hydroxy-2-pyridone Derivatives | Synthesized for evaluation as antitumor agents. nih.gov |
| 2,3,5-trimethyl-4,6-dihydroxypyridine | A novel intermediate in the synthesis of other compounds. epo.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-6-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-3-1-2-4(8)7-5(3)9/h1-2H,6H2,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTRUILHKVKGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Transformations of 2,6 Pyridinediol, 3 Amino 8ci
De Novo Synthesis Strategies for the 3-Amino-2,6-Pyridinediol Core
The construction of the pyridine (B92270) nucleus from acyclic precursors, known as de novo synthesis, offers a direct route to highly functionalized scaffolds.
A prevalent strategy for constructing the pyridine ring involves the cyclization of 1,5-dicarbonyl compounds, which are themselves accessible from readily available enones. nih.gov This method involves converting enones into their corresponding 1,5-dicarbonyls through a sequence of reactions, such as a Hosomi-Sakurai allylation followed by oxidative cleavage. nih.gov The subsequent cyclization with an appropriate nitrogen source, like hydroxylamine (B1172632) hydrochloride, yields the pyridine ring. nih.gov
Another approach involves the cyclization of derivatives of L-Glutamine. google.com This method typically involves a three-step process: protection of the amino group, cyclization using a reagent like N,N'-Carbonyldiimidazole, and subsequent deprotection under acidic conditions to yield the target heterocyclic core. google.com While this has been specifically detailed for 3-amino-2,6-piperidinedione hydrochloride, the underlying principle of cyclizing a glutamine-based precursor is a viable strategy for building the pyridinediol ring system.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are advantageous for their atom economy and the rapid generation of molecular complexity from simple precursors. researchgate.netacsgcipr.org
Several named reactions are employed for pyridine synthesis, including the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions. acsgcipr.org The Hantzsch synthesis and its variations typically involve the condensation of β-dicarbonyl compounds, an aldehyde, and an ammonia (B1221849) source, leading to a dihydropyridine (B1217469) which is subsequently oxidized to the aromatic pyridine. acsgcipr.orgtaylorfrancis.comijarsct.co.in The Guareschi-Thorpe and Bohlmann-Rahtz approaches, however, can directly yield the aromatic pyridine through elimination of small molecules like water. acsgcipr.org A novel three-component coupling of 2-aminoazines, aldehydes, and diazo-compounds has also been developed, showcasing the versatility of MCRs. nih.gov
Table 1: Comparison of Multi-Component Reactions for Pyridine Synthesis| Reaction Type | Typical Reactants | Key Features | Reference |
|---|---|---|---|
| Hantzsch Pyridine Synthesis | β-ketoester, Aldehyde, Ammonia | Forms a tetrahydropyridine (B1245486) intermediate requiring subsequent oxidation. acsgcipr.org | acsgcipr.orgijarsct.co.in |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone, Ammonia | Directly yields a substituted 2-pyridone. | acsgcipr.org |
| Bohlmann-Rahtz Synthesis | Enamine, Alkynone | Direct formation of the aromatic pyridine via elimination. acsgcipr.org | acsgcipr.org |
| One-Pot, Three-Component Synthesis | 2-Cyanoacetohydrazide, Meldrum's acid, Aryl aldehyde | Efficiently produces N-amino pyridine-2,6-dione derivatives in excellent yields. researchgate.net | researchgate.net |
Post-Synthetic Functionalization and Derivatization of Pyridinediol Scaffolds
Once the core pyridinediol ring is formed, subsequent reactions can be performed to introduce or modify functional groups, a process known as post-synthetic functionalization. rsc.org
Introducing functional groups at specific positions on the pyridine ring can be challenging. galchimia.com Classical methods for synthesizing 2-aminopyridines often require harsh conditions and can result in mixtures of regioisomers. morressier.com A modern and milder two-step protocol involves the use of pyridine N-oxides. morressier.com This strategy allows for the regioselective introduction of an unsubstituted 2-aminopyridine (B139424) group with excellent functional group tolerance. morressier.com Another approach employs a specially designed polyfunctional reagent that first activates the pyridine nitrogen, then transfers a protected amino group to the C2 position, and finally acts as an oxidant to yield the aminated product. galchimia.com
The amino and hydroxyl groups on the 3-amino-2,6-pyridinediol scaffold serve as versatile handles for constructing fused heterocyclic systems. ias.ac.in These reactions, often involving cyclization or annulation, expand the molecular architecture to create novel compounds with potentially enhanced biological or material properties. ias.ac.innih.gov For instance, 3-aminoquinazolinone derivatives can be reacted with various reagents to form fused triazino-, triazepino-, and triazocinoquinazolinones. nih.gov Similarly, aminopyrazole derivatives can be used as starting materials to conveniently synthesize fused systems like pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines. researchgate.net The synthesis of such fused systems often proceeds through the reaction of the amino group with bifunctional electrophiles, leading to intramolecular cyclization. nih.govrdd.edu.iq
Green Chemistry and Sustainable Synthetic Routes for 2,6-Pyridinediol Derivatives
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in In the context of pyridine synthesis, this involves developing more sustainable and environmentally friendly methods. nih.gov
Key green approaches include MCRs, which enhance atom economy and reduce waste, and the use of microwave irradiation. acsgcipr.orgacs.orgrasayanjournal.co.in Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, increase yields, and lower energy consumption compared to conventional heating. ijarsct.co.inacs.org Furthermore, the development of biocatalytic routes, using whole recombinant microbial cells, offers a sustainable alternative to traditional multi-step organic syntheses for producing pyridine derivatives like 2,6-bis(hydroxymethyl)pyridine. rsc.org The use of natural product catalysts, such as betaine (B1666868) and guanidine (B92328) carbonate, also represents a move towards more non-hazardous synthetic strategies. nih.gov These methods often require milder conditions and avoid heavy metals, making them environmentally benign. nih.govnih.gov
Table 2: Green Chemistry Approaches in Pyridine Synthesis| Green Approach | Principle | Advantages | Reference |
|---|---|---|---|
| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single pot. | High atom economy, reduced waste, operational simplicity, rapid access to complex molecules. researchgate.netacsgcipr.org | researchgate.netacsgcipr.orgnih.gov |
| Microwave-Assisted Synthesis | Using microwave irradiation for rapid and uniform heating. | Drastically reduced reaction times, improved yields, lower energy consumption. ijarsct.co.inacs.org | ijarsct.co.innih.govacs.org |
| Biocatalysis | Employing enzymes or whole cells as catalysts. | High selectivity, mild reaction conditions, use of renewable starting materials. rsc.org | rsc.org |
| Use of Green Catalysts | Utilizing non-toxic, often naturally derived catalysts. | Avoids heavy metals, milder reaction conditions, environmentally benign. nih.gov | nih.govnih.gov |
Advanced Catalytic Approaches in Aminopyridinediol Synthesis
The synthesis of aminopyridinediols, including 3-amino-2,6-pyridinediol, has benefited significantly from the development of advanced catalytic methodologies. These approaches offer improvements in efficiency, selectivity, and sustainability over traditional synthetic routes. Key advancements have been made in the areas of transition-metal catalysis, particularly with palladium and rhodium, as well as in the application of biocatalysis. These methods facilitate the construction and functionalization of the pyridinediol core, which is a crucial scaffold in medicinal chemistry.
Transition-metal catalyzed reactions have emerged as powerful tools for C-H bond activation and cross-coupling reactions, enabling the direct introduction of amino groups and other functionalities onto pyridine rings. nih.govnih.gov Palladium and rhodium catalysts, in particular, have shown considerable utility in the synthesis of complex nitrogen-containing heterocycles. nih.govnih.gov
Palladium-catalyzed cross-coupling reactions, for instance, have been effectively used for the amination of aryl halides, a reaction that can be adapted for the synthesis of aminopyridine derivatives. mit.edu The versatility of palladium catalysts allows for the coupling of a wide range of amines with pyridyl halides or triflates, providing a direct route to aminopyridines that can be further elaborated to aminopyridinediols. researchgate.netresearchgate.net The choice of ligands is crucial in these transformations, with bulky, electron-rich phosphine (B1218219) ligands often employed to enhance catalytic activity. mit.edu
Rhodium catalysis has also been instrumental in the development of novel synthetic routes. Rhodium(III)-catalyzed C-H activation, for example, allows for the direct functionalization of pyridine C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized substrates. nih.gov This strategy can be applied to introduce various substituents onto the pyridine ring, which can then be converted to the desired aminopyridinediol.
Furthermore, catalytic hydrogenation represents a vital technique for the synthesis of saturated and partially saturated pyridine derivatives. nih.gov Catalysts based on palladium, rhodium, and ruthenium are commonly employed for the reduction of the pyridine ring. chemicalbook.comgoogle.com The selective reduction of a substituted pyridine, such as a nitropyridinediol, can provide a direct pathway to the corresponding aminopyridinediol. The stereoselectivity of these hydrogenations can often be controlled by the choice of catalyst and reaction conditions.
In addition to metal-based catalysts, biocatalysis has gained prominence as a green and highly selective alternative for the synthesis of chiral amines and related compounds. unipd.ityoutube.com Enzymes, such as lipases and aminotransferases, can catalyze a wide range of transformations with high enantioselectivity under mild reaction conditions. unipd.it While direct enzymatic synthesis of 3-amino-2,6-pyridinediol may not be widely reported, enzymatic resolutions and asymmetric synthesis of precursors are valuable strategies for obtaining enantiomerically pure aminopyridinediols.
The following tables summarize key findings from research on advanced catalytic approaches that are relevant to the synthesis of aminopyridinediols.
Table 1: Palladium-Catalyzed Amination Reactions for Pyridine Scaffolds
| Catalyst System | Substrates | Reaction Type | Key Findings |
| Pd(OAc)₂ / DPEphos | Anilines, Aryl bromides | Buchwald-Hartwig Amination | Highly active catalyst system for coupling electron-poor anilines with electron-rich aryl bromides. mit.edu |
| Pd₂(dba)₃ / P(t-Bu)₂-o-biphenyl | Aniline (B41778), Aryl halides | One-Pot Triarylamine Synthesis | Effective for the synthesis of triarylamines by coupling an aniline with an aryl bromide and an aryl chloride in a single flask. mit.edu |
| Pd(PPh₃)₄ | Aryl halides, Amidines | Carbonylative Cyclization | Mediates the synthesis of acyl amidines from aryl halides, which can be cyclized to form oxadiazoles. nih.gov |
Table 2: Rhodium-Catalyzed Reactions for Heterocycle Synthesis
| Catalyst System | Substrates | Reaction Type | Key Findings |
| [Cp*RhCl₂]₂ / AgB(C₆F₅)₄ | Benzamides, N-sulfonyl imines | C-H Activation / Annulation | Catalyzes the addition of benzamide (B126) C-H bonds to imines to provide branched amine products. nih.gov |
| [Rh(cod)(OH)]₂ / Ligand | Pyridine, Arylboronic acids | Asymmetric Reductive Heck | Provides access to enantioenriched 3-substituted tetrahydropyridines. nih.gov |
| Rh(III) catalyst | 2-Aminopyridines, Aldehydes, Diazo esters | Imidoyl C-H Activation | Three-component coupling to synthesize pyrido[1,2-a]pyrimidin-4-ones. nih.gov |
Table 3: Catalytic Hydrogenation for Pyridine Ring Saturation
| Catalyst | Substrate | Product | Key Features |
| 5% Pd/C | (3S)-3-(N-Cbz-amino)hexahydro-2,6-pyridinedione | (3S)-3-Aminohexahydro-2,6-pyridinedione | Quantitative yield under hydrogen atmosphere. chemicalbook.com |
| Ruthenium/SiO₂ with Al₂O₃ | 3-Pyridone | 3-Hydroxypiperidine | Catalytic hydrogenation as a key step in the synthesis of (S)-3-hydroxypiperidine. google.com |
| Palladium catalyst | Oxazolidinone-substituted pyridines | δ-Lactams | Interrupted hydrogenation strategy enabling nucleophilic substitution of an unsaturated intermediate. nih.gov |
Table 4: Enzymatic Approaches Relevant to Aminopyridinediol Synthesis
| Enzyme | Reaction Type | Substrate Class | Key Advantages |
| Lipase (e.g., from C. antarctica B) | Enantioselective acylation | Racemic amines and alcohols | High enantioselectivity (E values > 2000), operates in organic media, high productivity. unipd.it |
| Guanidine carbonate / Betaine | One-pot two-step synthesis | p-Tolualdehyde, Malononitrile | Natural product catalysts for the synthesis of bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. nih.gov |
Advanced Spectroscopic and Structural Elucidation Research of 2,6 Pyridinediol, 3 Amino 8ci and Its Analogues
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 3-amino-2,6-pyridinediol. Its primary function is to provide an extremely accurate mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the compound's elemental composition and molecular formula. For 3-amino-2,6-pyridinediol (C₅H₆N₂O), the expected exact mass is 110.0480 Da. nih.gov HRMS instruments can measure this value with sub-parts-per-million (ppm) accuracy, confidently distinguishing it from other potential formulas with the same nominal mass.
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are crucial for analyzing fragmentation pathways. nih.govnih.gov By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which serves as a structural fingerprint. The fragmentation of aminopyridine derivatives is influenced by the stable pyridine (B92270) ring and the nature of its substituents. researchgate.net Common fragmentation pathways for such compounds often involve charge-remote or charge-directed processes. nih.gov
For 3-amino-2,6-pyridinediol, the fragmentation pattern under collision-induced dissociation (CID) would likely exhibit the following characteristic losses:
Loss of water (H₂O): Elimination of a water molecule from the two hydroxyl groups.
Loss of carbon monoxide (CO): A common fragmentation for pyridinone-type structures.
Loss of ammonia (B1221849) (NH₃) or related nitrogen-containing fragments: Stemming from the amino group. researchgate.net
Ring cleavage: Fragmentation of the pyridine ring itself, often involving the loss of HCN or related species.
The analysis of these pathways provides critical information about the connectivity of the functional groups and confirms the core pyridine structure. researchgate.netpacific.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D-NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent framework of a molecule in solution. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity.
¹H NMR: The ¹H NMR spectrum of 3-amino-2,6-pyridinediol is expected to show distinct signals for the protons on the pyridine ring and those on the amino and hydroxyl groups. The pyridine ring has two aromatic protons. Due to the asymmetric substitution pattern, they would appear as distinct signals, likely doublets, with coupling constants characteristic of their relative positions. The chemical shifts would be significantly influenced by the electron-donating effects of the amino and hydroxyl groups. The protons of the NH₂ and OH groups would appear as broader signals, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 3-amino-2,6-pyridinediol, five distinct signals are expected for the pyridine ring carbons. The chemical shifts of the carbons bearing the hydroxyl groups (C2, C6) would be significantly shifted downfield due to the electronegativity of oxygen, while the carbon attached to the amino group (C3) would also show a characteristic shift. chemicalbook.com The interpretation of these shifts, often aided by computational predictions, is crucial for confirming the substitution pattern. mdpi.com
2D-NMR Techniques: To unambiguously assign all signals and confirm the structure, 2D-NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the mapping of adjacent protons on the pyridine ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached, definitively linking the ¹H and ¹³C assignments.
Table 1: Predicted ¹H NMR Spectral Data for 3-amino-2,6-pyridinediol Data is estimated based on typical values for substituted pyridines.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-4 | 6.5 - 7.0 | Doublet | ~8-9 Hz |
| H-5 | 5.8 - 6.2 | Doublet | ~8-9 Hz |
| -NH₂ | 4.5 - 6.0 | Broad Singlet | N/A |
| -OH | 9.0 - 11.0 | Broad Singlet | N/A |
Table 2: Predicted ¹³C NMR Spectral Data for 3-amino-2,6-pyridinediol Data is estimated based on typical values for substituted pyridines.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 160 - 165 |
| C-3 | 120 - 125 |
| C-4 | 110 - 115 |
| C-5 | 95 - 105 |
| C-6 | 160 - 165 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. These techniques are highly effective for identifying the functional groups present in 3-amino-2,6-pyridinediol.
FT-IR Spectroscopy: In the FT-IR spectrum, characteristic absorption bands would confirm the presence of the key functional groups.
O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups, with the broadening due to hydrogen bonding.
N-H Stretching: The primary amine (-NH₂) group will typically show two sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.
C=O Stretching: The molecule can exist in tautomeric equilibrium with pyridinone forms. If this is the case, a strong C=O stretching vibration would be observed around 1650-1680 cm⁻¹.
C=C and C=N Stretching: Vibrations associated with the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
C-N Stretching: The stretching of the ring carbon to the amino nitrogen bond typically appears in the 1260-1330 cm⁻¹ range.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman, the aromatic ring vibrations are typically strong, providing a clear fingerprint of the heterocyclic core. acs.orgias.ac.inacs.org The symmetric vibrations of the molecule are particularly Raman-active. Comparing the FT-IR and FT-Raman spectra helps in a more complete assignment of the vibrational modes. nih.gov
Table 3: Key Vibrational Frequencies for 3-amino-2,6-pyridinediol
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (Broad) |
| N-H | Asymmetric & Symmetric Stretching | 3300 - 3500 (Two sharp peaks) |
| C=O (Pyridone tautomer) | Stretching | 1650 - 1680 |
| C=C / C=N (Ring) | Stretching | 1400 - 1600 |
| N-H | Scissoring | ~1620 |
| C-N | Stretching | 1260 - 1330 |
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that causes electronic transitions from the ground state to excited states. The pyridine ring is a chromophore, and the presence of electron-donating amino (-NH₂) and hydroxyl (-OH) groups (auxochromes) significantly influences its absorption spectrum. nist.gov
The spectrum of 3-amino-2,6-pyridinediol is expected to show strong absorption bands in the UV region, likely shifted to longer wavelengths (a bathochromic or red shift) compared to unsubstituted pyridine. researchgate.net These absorptions are primarily due to π → π* transitions within the conjugated π-system of the aromatic ring. mdpi.com The presence of lone pairs on the nitrogen and oxygen atoms may also give rise to weaker n → π* transitions. mdpi.com
The position and intensity of these absorption bands can be sensitive to the solvent environment (solvatochromism). researchgate.net In polar protic solvents, hydrogen bonding can stabilize the ground and excited states differently, leading to shifts in the absorption maxima (λₘₐₓ). This behavior can provide further information about the nature of the electronic transitions and the charge distribution in the molecule. researchgate.net
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
While NMR provides the structure in solution, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique requires a single crystal of high quality. If such a crystal of 3-amino-2,6-pyridinediol could be grown, its analysis would yield a wealth of structural information, including:
Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the geometry of the pyridine ring and its substituents.
Planarity: Determination of the planarity of the pyridine ring.
Tautomeric Form: Unambiguous identification of the dominant tautomeric form in the solid state (i.e., the pyridinediol vs. pyridinone form).
Intermolecular Interactions: A detailed map of intermolecular forces, particularly the hydrogen bonding network. The amino and hydroxyl groups are excellent hydrogen bond donors, while the ring nitrogen and hydroxyl oxygens are acceptors. These interactions dictate the crystal packing and influence the physical properties of the compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems Analysis
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or transition metal ions. The ground state of 3-amino-2,6-pyridinediol is a diamagnetic, closed-shell molecule, meaning it has no unpaired electrons and is therefore EPR-silent.
However, EPR spectroscopy would become a vital tool for analyzing paramagnetic species derived from this compound. For example, if 3-amino-2,6-pyridinediol undergoes a one-electron oxidation, it would form a radical cation. The EPR spectrum of this radical would provide valuable information about its electronic structure. nih.gov Analysis of the spectrum would yield:
g-factor: This value is characteristic of the radical's electronic environment.
Hyperfine Coupling Constants: These arise from the interaction of the unpaired electron's spin with the magnetic nuclei (e.g., ¹H and ¹⁴N) in the molecule. The magnitude of these couplings is directly related to the spin density distribution, revealing which atoms are bearing the majority of the unpaired electron character. nih.gov
Thus, while not applicable to the neutral molecule itself, EPR is a powerful method for studying its redox-generated radical forms or its complexes with paramagnetic metal ions.
Computational and Theoretical Investigations on 2,6 Pyridinediol, 3 Amino 8ci
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for predicting the electronic properties and reactivity of molecules. nih.govscirp.org These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy levels within a molecule. For a molecule like 3-amino-2,6-pyridinediol, DFT methods such as B3LYP, combined with basis sets like 6-31G(d) or 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate various electronic parameters. nih.govnih.gov
Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govripublication.com
A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In contrast, a large energy gap indicates high stability and low reactivity. ripublication.com For substituted pyridines, the distribution of HOMO and LUMO orbitals reveals the most likely sites for electrophilic and nucleophilic attack. In a study on 3-bromo-2-hydroxypyridine, the HOMO was found to be delocalized across the pyridine (B92270) ring, while the LUMO was of a π* type, indicating that a HOMO→LUMO transition involves an electron density transfer to the entire ring and the oxygen atom. mdpi.com
Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Pyridine Derivative (3-Bromo-2-Hydroxypyridine) This table presents calculated values for a similar compound to illustrate the typical outputs of FMO analysis. Data for 3-amino-2,6-pyridinediol is not available in the cited literature.
| Parameter | Gas Phase (eV) | Water (eV) | DMSO (eV) | Methanol (B129727) (eV) |
| HOMO Energy | -6.880 | -6.880 | -6.880 | -6.879 |
| LUMO Energy | -1.475 | -1.475 | -1.475 | -1.475 |
| Energy Gap (ΔE) | 5.406 | 5.406 | 5.405 | 5.403 |
| Data derived from a study on 3-bromo-2-hydroxypyridine. mdpi.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of varying electron density, typically color-coded: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), prone to nucleophilic attack. nih.gov
For 3-amino-2,6-pyridinediol, the MEP map would likely show negative potential (red) around the oxygen atoms of the diol groups and the nitrogen atom of the amino group, as these are highly electronegative atoms. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue). This distribution of charge highlights the sites involved in hydrogen bonding and other intermolecular interactions.
Mulliken population analysis is another method used to calculate the partial atomic charges on each atom in a molecule. nih.gov This analysis for 3-amino-2,6-pyridinediol would quantify the electron-donating effects of the amino and hydroxyl substituents on the pyridine ring, providing deeper insight into its electronic structure and local reactivity.
Tautomerism and Conformational Analysis of Pyridinediol Systems
Substituted pyridines, especially those with hydroxyl or amino groups, can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For 3-amino-2,6-pyridinediol, several tautomeric equilibria are possible, including keto-enol and amine-imine forms.
Computational chemistry is instrumental in predicting the relative stability of different tautomers. By calculating the ground-state energies of all possible tautomeric forms using methods like DFT, researchers can determine the most stable isomer and the equilibrium distribution of tautomers in the gas phase. nih.govorientjchem.org
For 3-amino-2,6-pyridinediol, the primary tautomerism is the keto-enol type, where the hydroxyl groups can convert to carbonyl groups, forming pyridinone structures. The molecule can exist in diol, keto-enol, and diketo forms. A theoretical study on 2,3-dihydroxypyridine (B124209) showed that the keto form is the most stable tautomer. nih.gov Similarly, studies on 2-aminopyridines have shown the canonical amino form to be significantly more stable than its imine tautomers. nih.gov For 3-amino-2,6-pyridinediol, it is expected that the diketo form (3-amino-piperidine-2,6-dione) or a keto-enol form would be more stable than the aromatic diol form due to the favorability of the C=O bond over the C-OH bond in such heterocyclic systems.
Table 2: Illustrative Relative Energies of Tautomers for a Related Compound (2-amino-4-methylpyridine) This table shows the calculated relative stability of different tautomers for a related aminopyridine to demonstrate the concept. Specific data for 3-amino-2,6-pyridinediol is not available.
| Tautomer | Structure | Relative Energy (kcal/mol) |
| 1 (Canonical) | Amino form | 0.00 |
| 2 (Imino, trans) | Imino form | 13.60 |
| 3 (Imino, cis) | Imino form | 16.36 |
| Data derived from a study on 2-amino-4-methylpyridine (B118599) using the B3LYP/6-311++G(d,p) method. nih.gov |
The stability of tautomers and conformers can be significantly influenced by the solvent environment. scirp.org Solvents, particularly polar ones, can stabilize certain forms through intermolecular interactions like hydrogen bonding. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effects of a solvent on molecular structure and energy. nih.gov
In the case of 3-amino-2,6-pyridinediol, polar protic solvents (like water or ethanol) would be expected to stabilize tautomers with greater dipole moments and those that can act as effective hydrogen bond donors or acceptors. For instance, the keto forms, with their exposed carbonyl oxygens and N-H protons, would interact strongly with water molecules. A theoretical study on β-amino acids suggested that solvation generally stabilizes molecular conformations relative to the gas phase. scirp.org The choice of solvent can thus shift the tautomeric equilibrium and alter the population of different conformers. researchgate.netresearchgate.net
Mechanistic Insights from Computational Reaction Pathway Analysis
Computational chemistry provides powerful insights into reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor controlling the reaction rate. nih.gov
For reactions involving 3-amino-2,6-pyridinediol, such as its synthesis or subsequent functionalization, DFT calculations could be used to elucidate the step-by-step mechanism. For example, in the synthesis of related pyrido[2,3-d]pyrimidines, computational studies have detailed the mechanisms of the constituent Knoevenagel condensation, Michael addition, and cyclization steps, identifying the rate-determining step and the energies of all intermediates and transition states. nih.gov While specific reaction pathway analyses for 3-amino-2,6-pyridinediol were not found, such computational approaches would be essential for understanding its chemical transformations, optimizing reaction conditions, and predicting potential byproducts. rsc.orgresearchgate.net
Coordination Chemistry of 2,6 Pyridinediol, 3 Amino 8ci and Its Derivatives
Ligand Properties of Aminopyridinediols in Metal Coordination
Aminopyridinediols and their derivatives, such as aminohydroxypyridines, are versatile ligands in coordination chemistry. researchgate.netresearchgate.net Their coordination behavior is dictated by the presence of multiple donor sites: the pyridine (B92270) ring nitrogen, the amino group nitrogen, and the hydroxyl group oxygen(s). The acidity of the hydroxyl protons and the basicity of the nitrogen atoms are key electronic factors influencing which atoms will coordinate to a metal center. researchgate.netresearchgate.net
In the case of ligands like 2-amino-3-hydroxypyridine (B21099), a close analog to the subject compound, coordination typically occurs in a bidentate fashion. researchgate.netscite.ai The ligand first undergoes deprotonation of the hydroxyl group, allowing the resulting phenolate (B1203915) oxygen and the adjacent amino nitrogen to form a stable five-membered chelate ring with a metal ion. researchgate.netscite.ai This mode of coordination is favored due to the stability of the resulting chelate structure.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with aminohydroxypyridine and aminopyridine ligands is typically achieved through the reaction of a metal salt with the ligand in a suitable solvent. researchgate.netnih.govekb.eg The choice of solvent and reaction conditions, such as temperature and pH, can influence the final product's structure and composition. bhu.ac.in
For instance, complexes of 2-amino-3-hydroxypyridine with various transition metals have been synthesized using aqueous or methanolic solutions. The reaction of hydrated metal acetates with the ligand in methanol (B129727) has yielded complexes with cobalt and copper. researchgate.net Similarly, reacting the ligand with potassium tetrachloropalladate(II) in an aqueous solution leads to the formation of a palladium complex. researchgate.net The synthesis of organometallic ruthenium(II) complexes often involves the reaction of a precursor like [RuCl₂(p-cymene)] with the respective aminopyridine-based ligand in a solvent such as toluene (B28343) under reflux. ijrpr.com
The general procedure for synthesizing these complexes often involves dissolving the metal salt and the ligand in appropriate solvents, mixing them in a specific molar ratio, and then allowing the complex to precipitate, sometimes after a period of reflux. nih.govbhu.ac.innih.gov The resulting solid complexes are then typically filtered, washed with a suitable solvent to remove any unreacted starting materials, and dried. nih.gov
The structural analysis of metal complexes with aminohydroxypyridine and aminopyridine ligands reveals a variety of coordination geometries, largely dependent on the metal ion, the specific ligand, and the presence of other co-ligands. researchgate.netelsevierpure.com X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in these complexes. nih.govnih.gov
In complexes with 2-amino-3-hydroxypyridine, the ligand typically acts as a bidentate chelate, coordinating through the deprotonated hydroxyl oxygen and the amino nitrogen. researchgate.netscite.ai This coordination mode leads to the formation of stable complexes with metals like cobalt(II), copper(II), and palladium(II) often exhibiting square planar or octahedral geometries. researchgate.net For example, in the cobalt(II) complex with 2-amino-3-hydroxypyridine, an octahedral geometry is proposed. jocpr.com
Complexes with 3-aminopyridine (B143674) have been shown to form both mononuclear and polymeric structures. elsevierpure.com For instance, isostructural nickel(II) and cobalt(II) complexes have been reported where the 3-aminopyridine ligand bridges two metal centers, forming one-dimensional polymeric chains. elsevierpure.com In other cases, with co-ligands like isothiocyanate or azide, 3-aminopyridine acts as a terminal ligand, resulting in mononuclear complexes with octahedral geometries. elsevierpure.com
The table below summarizes the structural features of some representative metal complexes with aminopyridine-type ligands.
| Complex | Metal Ion | Ligand | Coordination Geometry | Key Structural Features | Reference(s) |
| [Co(ahp)₂] | Co(II) | 2-amino-3-hydroxypyridine (ahp) | Octahedral | Bidentate coordination via deprotonated hydroxyl oxygen and amino nitrogen. | researchgate.netjocpr.com |
| [Cu(ahp)₂] | Cu(II) | 2-amino-3-hydroxypyridine (ahp) | Square Planar | Bidentate coordination via deprotonated hydroxyl oxygen and amino nitrogen. | researchgate.net |
| catena-{[Ni(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O} | Ni(II) | 3-aminopyridine (3-ampy) | Octahedral | Bridging 3-aminopyridine ligand forming a polymeric chain. | elsevierpure.com |
| [Co(3-ampy)₄(NCS)₂] | Co(II) | 3-aminopyridine (3-ampy) | Octahedral | Terminal 3-aminopyridine ligands. | elsevierpure.com |
| [Cu(3-aminopyridine)₂(NCS)₂] | Cu(II) | 3-aminopyridine | Square Planar | Two 3-aminopyridine ligands and two isothiocyanate ligands. | nih.gov |
Spectroscopic techniques are invaluable for characterizing metal-aminopyridinediol complexes and confirming the coordination of the ligand to the metal center. researchgate.netnih.gov
Infrared (IR) Spectroscopy: The IR spectra of the free aminohydroxypyridine ligands show a characteristic stretching vibration for the O-H group. researchgate.net Upon complexation and deprotonation of the hydroxyl group, this band disappears, providing strong evidence for coordination through the oxygen atom. researchgate.net Additionally, the N-H stretching vibrations of the amino group are often shifted to lower frequencies upon coordination, indicating the involvement of the amino nitrogen in bonding to the metal. researchgate.net New bands appearing in the far-IR region can be assigned to the M-O and M-N stretching vibrations, further confirming complex formation. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes in the UV-Vis region provide information about the d-d electronic transitions of the metal ion and charge transfer bands. researchgate.netresearchgate.net These spectra are highly dependent on the coordination geometry of the metal center. For example, the UV-Vis spectrum of a Co(II) complex with 2-amino-3-hydroxypyridine shows bands that can be assigned to transitions consistent with an octahedral geometry. researchgate.net The absorption bands of the complexes are often shifted compared to the free ligand, which can be attributed to the coordination effect. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H NMR spectroscopy is a powerful tool. researchgate.net The resonance for the hydroxyl proton of the free ligand disappears upon complexation, and the signals for the amino protons and the pyridine ring protons are typically shifted, confirming the coordination of the ligand. researchgate.net
The table below presents typical spectroscopic data for aminopyridine-type ligands and their metal complexes.
| Spectroscopic Technique | Free Ligand (2-amino-3-hydroxypyridine) | Metal Complex (e.g., [Co(ahp)₂]) | Interpretation | Reference(s) |
| IR Spectroscopy | ν(OH) band present around 3250 cm⁻¹ | ν(OH) band absent | Deprotonation and coordination of the hydroxyl group. | researchgate.net |
| ν(NH₂) bands present | ν(NH₂) bands shifted to lower frequencies | Coordination of the amino group. | researchgate.net | |
| - | New bands for ν(M-O) and ν(M-N) | Formation of metal-ligand bonds. | researchgate.net | |
| UV-Vis Spectroscopy | Absorption bands in the UV region | New bands in the visible region | d-d electronic transitions of the metal ion. | researchgate.net |
| ¹H NMR Spectroscopy | Signal for OH proton present | Signal for OH proton absent | Deprotonation of the hydroxyl group. | researchgate.net |
| Signals for NH₂ and pyridine protons | Signals for NH₂ and pyridine protons are shifted | Coordination of the ligand to the metal center. | researchgate.net |
Catalytic Applications of Metal-Aminopyridinediol Complexes in Organic Transformations
Metal complexes containing aminopyridine-based ligands have emerged as promising catalysts in a variety of organic transformations. ekb.egnsf.govias.ac.in The tunability of the ligand's electronic and steric properties allows for the fine-tuning of the catalyst's activity and selectivity. nsf.gov
One area of application is in polymerization reactions. For example, iron(II) complexes with amino-pyridine ligands have been shown to catalyze the atom transfer radical polymerization (ATRP) of styrene. nsf.gov The steric and electronic properties of the ligand, such as the nature of the substituent on the amino carbon, can influence the catalytic activity. nsf.gov
Furthermore, metal complexes with aminopyridine derivatives have demonstrated catalytic activity in carbon-carbon bond-forming reactions. For instance, copper, cobalt, nickel, and manganese complexes bearing a 5-amino-2-ethylpyridine-2-carboximidate ligand have been successfully employed as catalysts in the Henry reaction, which is the addition of a nitroalkane to a carbonyl compound. ias.ac.in These complexes have shown good catalytic effects, achieving high conversions. ias.ac.in
In the field of environmental remediation, a nickel(II) complex with 4-aminopyridine (B3432731) has been utilized for the catalytic removal of organic dyes from wastewater. ekb.eg The complex demonstrated high efficiency in degrading the orange G dye. ekb.eg
The catalytic potential of these complexes stems from the ability of the metal center to cycle through different oxidation states and the cooperative effect of the aminopyridine ligand in stabilizing reactive intermediates. nih.gov The design of new aminopyridinediol-based ligands and their metal complexes holds promise for the development of more efficient and selective catalysts for a wide range of organic reactions. ijrpr.comsemanticscholar.org
Mechanistic and Biochemical Pathway Studies Involving 2,6 Pyridinediol, 3 Amino 8ci Scaffolds
Role of 2,6-Pyridinediol Derivatives in Biocatalytic Processes and Degradation Pathways
Derivatives of 2,6-pyridinediol are key intermediates in the microbial degradation of nicotine (B1678760), particularly in the pathway found in Arthrobacter species. google.com These compounds are substrates for a range of enzymes that catalyze hydroxylation and oxidation, leading to ring cleavage and the eventual assimilation of carbon and nitrogen by the organism. The study of these biocatalytic processes is crucial for developing bioremediation strategies and for understanding the evolution of metabolic pathways.
Enzyme-Substrate Interactions and Active Site Characterization (e.g., in nicotine degradation)
The enzymatic transformation of 2,6-pyridinediol derivatives is carried out by highly specific enzymes. The interactions between these enzymes and their substrates are dictated by the precise architecture of the enzyme's active site.
2,6-dihydroxypyridine (B1200036) 3-hydroxylase (2,6-DHPH): This enzyme from Arthrobacter nicotinovorans is a flavin-dependent aromatic hydroxylase that catalyzes the hydroxylation of 2,6-dihydroxypyridine (2,6-DHP) to 2,3,6-trihydroxypyridine. google.comfishersci.com Structural studies have revealed that while it shares a structural relationship with other FAD-dependent hydroxylases, it has very low sequence homology. fishersci.com The FAD cofactor is bound in a virtually identical location to other members of its family. The active site geometry suggests that the substrate, 2,6-DHP, is activated by two buried histidine residues. This positioning facilitates the subsequent electrophilic attack by the hydroperoxy-flavin intermediate. fishersci.com The enzyme is highly specific for 2,6-DHP as a substrate and is inhibited by related compounds such as 2,6-dimethoxypyridine (B38085) and 2,3-dihydroxypyridine (B124209). google.com
Nicotine Oxidoreductase (NicA2): While not directly acting on 2,6-pyridinediol, NicA2 from Pseudomonas putida provides a well-characterized example of enzyme-substrate interaction in the initial steps of nicotine degradation. nih.govnih.gov NicA2, a member of the monoamine oxidase family, binds (S)-nicotine in an active site featuring a unique aromatic cage composed of Tryptophan (W427) and Asparagine (N462). nih.govnih.gov This cage positions the pyridine (B92270) moiety of the substrate proximal to the FAD cofactor, facilitating the oxidation of the pyrrolidine (B122466) ring. nih.gov
6-hydroxy-3-succinoyl-pyridine 3-monooxygenase (HspB): This enzyme, also from P. putida, is involved in the pyrrolidine pathway of nicotine degradation, converting 6-hydroxy-3-succinoyl-pyridine (HSP) to 2,5-dihydroxypyridine (B106003). nih.gov Structural and computational studies have identified key residues in the HspB active site, including Cys218, which is crucial for the catalytic process of hydroxylation and subsequent C-C bond cleavage. nih.gov Other residues such as Gly11, Gly13, and Glu34 are involved in binding the FAD cofactor. nih.gov
| Enzyme | Organism | Substrate | Product | Key Active Site Features |
|---|---|---|---|---|
| 2,6-dihydroxypyridine 3-hydroxylase (2,6-DHPH) | Arthrobacter nicotinovorans | 2,6-Dihydroxypyridine | 2,3,6-Trihydroxypyridine | FAD-dependent; Two buried histidine residues for substrate activation. fishersci.com |
| Nicotine Oxidoreductase (NicA2) | Pseudomonas putida | (S)-Nicotine | N-methylmyosmine | FAD-dependent; Aromatic cage (W427/N462) for substrate binding. nih.govnih.gov |
| 6-hydroxy-3-succinoyl-pyridine 3-monooxygenase (HspB) | Pseudomonas putida | 6-hydroxy-3-succinoyl-pyridine (HSP) | 2,5-Dihydroxypyridine | FAD-dependent; Cys218 involved in catalysis. nih.gov |
Mechanistic Elucidation of Enzymatic Hydroxylation and Oxidation Reactions
The hydroxylation of the pyridine ring is a key step in its degradation. These reactions are typically catalyzed by flavin-dependent monooxygenases, which utilize NADH or NADPH as a source of reducing equivalents.
The general mechanism for these enzymes involves two half-reactions: a reductive half-reaction and an oxidative half-reaction.
Reductive Half-Reaction: The FAD cofactor in the enzyme's active site is reduced by NADH.
Oxidative Half-Reaction: The reduced flavin (FADH₂) reacts with molecular oxygen (O₂) to form a highly reactive C(4a)-hydroperoxyflavin intermediate. This intermediate is a powerful electrophile that hydroxylates the aromatic substrate. researchgate.net
Mechanism of HspB: The catalytic mechanism of HspB has been investigated in detail. After the formation of the C(4a)-hydroperoxyflavin intermediate, it reacts with the substrate, HSP. researchgate.netchemicalbook.comcir-safety.org This leads to the formation of an intermediate that subsequently hydrolyzes, yielding the products 2,5-dihydroxypyridine and succinate (B1194679). researchgate.netchemicalbook.comcir-safety.org Isotope labeling experiments have confirmed that the oxygen atom incorporated into the succinate product is derived from H₂O, not O₂. researchgate.netcir-safety.org This indicates a complex mechanism involving both hydroxylation of the pyridine ring and C-C bond cleavage. nih.gov
Mechanism of 2,6-DHPH: For 2,6-dihydroxypyridine 3-hydroxylase, a similar mechanism is proposed. The reduced FAD reacts with O₂ to form the hydroperoxy-flavin species. The substrate, 2,6-DHP, is activated by the active site histidines, making it susceptible to electrophilic attack by the hydroperoxy-flavin. This results in the hydroxylation of the C3 position of the pyridine ring, yielding 2,3,6-trihydroxypyridine. google.comfishersci.com
| Enzyme | Reaction Type | Key Mechanistic Step | Source |
|---|---|---|---|
| HspB | β-Hydroxylation and C-C Cleavage | Reaction of C(4a)-hydroperoxyflavin with HSP, followed by hydrolysis. | nih.govresearchgate.netchemicalbook.com |
| 2,6-DHPH | Aromatic Hydroxylation | Electrophilic attack of hydroperoxy-flavin on the 2,6-DHP substrate. | google.comfishersci.com |
| NicC | Decarboxylative Hydroxylation | Hydroxylation of 6-hydroxynicotinic acid to 2,5-DHP with release of CO₂. | nih.gov |
Non-Enzymatic Reaction Mechanism Investigations and Intermediate Characterization
While enzymatic pathways for the degradation of pyridine derivatives are well-studied, information regarding the non-enzymatic reaction mechanisms of intermediates like 3-amino-2,6-pyridinediol is limited in the scientific literature. The reactivity of such compounds is often inferred from related structures.
One relevant non-enzymatic process is the autooxidation of polyhydroxylated pyridine derivatives. For instance, 2,3,6-trihydroxypyridine, the product of the 2,6-DHPH-catalyzed reaction, is known to be unstable and can autooxidize. This spontaneous oxidation leads to the formation of a blue pigment, identified as 4,5,4′,5′-tetrahydroxy-3,3′-diazadiphenoquinone-(2,2′). The mechanism of this autooxidation likely involves the formation of radical intermediates that react with molecular oxygen in a chain reaction, eventually leading to dimerization and the formation of the final colored product. chemicalbook.com
Advanced Research Applications and Future Directions in 2,6 Pyridinediol, 3 Amino 8ci Chemistry
Utilization as Synthetic Precursors for Complex Molecular Scaffolds and Advanced Intermediates
The strategic placement of amino and hydroxyl functional groups on the pyridine (B92270) core of 2,6-Pyridinediol, 3-amino-(8CI) renders it a highly useful precursor for the synthesis of a variety of complex molecular scaffolds and advanced intermediates. The reactivity of the amino group, coupled with the nucleophilicity of the hydroxyl groups, allows for a range of chemical transformations to build intricate molecular frameworks.
The synthesis of 3-amino-2-hydroxypyridine (B57635), a tautomer of the subject compound, has been documented through multi-step processes. One patented method involves the reaction of 2-chloropyridine (B119429) with an alkaline alcohol solution, followed by treatment with hydrobromic acid to yield 2-hydroxypyridine. Subsequent nitration and reduction steps afford the final product. patsnap.com Another approach starts from 2-hydroxy-3-nitro-5-bromopyridine, which is reduced to 2-hydroxy-3-amino-5-bromopyridine, followed by a dehalogenation step to yield 3-amino-2-hydroxypyridine. google.com These synthetic pathways provide access to the core structure of 2,6-Pyridinediol, 3-amino-(8CI), enabling its use as a starting material for more complex molecules.
The presence of both nucleophilic (amino and hydroxyl groups) and electrophilic (the pyridine ring itself can be rendered electrophilic) sites allows for diverse reactivity. For instance, the amino group can readily participate in reactions such as acylation, alkylation, and diazotization, providing a handle for further functionalization. The hydroxyl groups can undergo O-alkylation, O-acylation, and can act as directing groups in electrophilic aromatic substitution reactions. The interplay of these functional groups allows for the regioselective synthesis of substituted pyridines, which are key components in many biologically active compounds and functional materials. nih.gov
Research on the related compound 3-amino-2-hydroxypyridine has shown its utility in cycloaddition and condensation reactions. It can react with various π-acceptors to form new heterocyclic systems, demonstrating its potential for creating diverse molecular scaffolds. researchgate.net This reactivity is directly applicable to 2,6-Pyridinediol, 3-amino-(8CI), suggesting its role in the construction of novel fused heterocyclic systems with potential applications in medicinal chemistry and materials science.
| Precursor | Synthetic Target | Potential Applications |
| 2,6-Pyridinediol, 3-amino-(8CI) | Fused Pyridine Heterocycles | Pharmaceuticals, Agrochemicals |
| 2,6-Pyridinediol, 3-amino-(8CI) | Substituted Pyridine Derivatives | Functional Materials, Ligands for Catalysis |
| 2,6-Pyridinediol, 3-amino-(8CI) | Advanced Organic Intermediates | Complex Molecule Synthesis |
Development of Functional Materials Incorporating Pyridinediol Moieties
The incorporation of pyridinediol moieties, such as that found in 2,6-Pyridinediol, 3-amino-(8CI), into larger molecular structures can lead to the development of novel functional materials with tailored optical, electronic, and self-assembly properties.
Chromophores and Fluorophores Design and Research
Pyridine-based structures are known to be effective cores for fluorescent probes and chromophores. mdpi.com The electronic properties of the pyridine ring, which can be modulated by the introduction of electron-donating (amino and hydroxyl) and electron-withdrawing groups, make it a versatile platform for designing molecules with specific absorption and emission characteristics.
While specific research on chromophores derived directly from 2,6-Pyridinediol, 3-amino-(8CI) is limited, the general principles of fluorophore design suggest its potential. The amino and hydroxyl groups can act as auxochromes, influencing the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism in many fluorescent probes. By strategically modifying the amino group or by incorporating the pyridinediol moiety into a larger conjugated system, it is possible to tune the fluorescence wavelength and quantum yield.
For example, pyridine-based fluorophores have been successfully employed as optical sensors for detecting various analytes. mdpi.com The nitrogen atom in the pyridine ring can act as a binding site for metal ions or a protonation site, leading to changes in the fluorescence properties upon interaction with the target species. The presence of multiple functional groups in 2,6-Pyridinediol, 3-amino-(8CI) offers several avenues for the development of new chemosensors.
Precursors for Polymer and Supramolecular Chemistry Research
The bifunctional or trifunctional nature of 2,6-Pyridinediol, 3-amino-(8CI) makes it a promising monomer or building block for the synthesis of polymers and supramolecular assemblies. The amino and hydroxyl groups can participate in polymerization reactions to form polyamides, polyesters, or polyurethanes. The incorporation of the pyridine ring into the polymer backbone can enhance thermal stability and introduce specific functionalities. For instance, polyimides derived from diamines containing pyridine moieties have shown good thermal and mechanical properties. researchgate.net
In the realm of supramolecular chemistry, the hydrogen bonding capabilities of the amino and hydroxyl groups, along with the potential for π-π stacking interactions involving the pyridine ring, can be exploited to construct well-defined supramolecular architectures. The formation of supramolecular assemblies through non-covalent interactions is a powerful strategy for creating novel materials with applications in areas such as drug delivery, catalysis, and sensing. Studies on the supramolecular assemblies of aminopyridine derivatives with other molecules have demonstrated the formation of ordered structures driven by hydrogen bonding and other non-covalent forces. researchgate.netmdpi.com This suggests that 2,6-Pyridinediol, 3-amino-(8CI) could be a valuable component in the design of new supramolecular systems.
| Functional Group | Potential Role in Polymers | Potential Role in Supramolecular Chemistry |
| Amino Group | Monomer for Polyamides, Polyurethanes | Hydrogen Bond Donor |
| Hydroxyl Groups | Monomer for Polyesters, Polyurethanes | Hydrogen Bond Donor/Acceptor |
| Pyridine Ring | Enhances Thermal Stability, Provides Coordination Sites | π-π Stacking Interactions, Coordination with Metal Ions |
Outlook on Emerging Research Trends and Methodological Advancements in 2,6-Pyridinediol, 3-amino-(8CI) Chemistry
The future research directions for 2,6-Pyridinediol, 3-amino-(8CI) are likely to focus on leveraging its unique structural features for the development of high-value chemical entities. As the demand for novel functional molecules grows, the versatility of this compound as a synthetic precursor will be increasingly explored.
One emerging trend is the use of pyridinediol derivatives in the synthesis of "smart" materials that respond to external stimuli. For example, the development of fluorescent probes with enhanced sensitivity and selectivity for specific biological analytes or environmental pollutants is an active area of research. The multiple functional groups of 2,6-Pyridinediol, 3-amino-(8CI) provide a rich platform for the design of such probes.
Methodological advancements in organic synthesis, such as the development of more efficient and selective catalytic methods for the functionalization of pyridine rings, will undoubtedly expand the synthetic utility of 2,6-Pyridinediol, 3-amino-(8CI). These advancements will enable the more facile incorporation of this building block into complex molecular architectures, paving the way for the discovery of new pharmaceuticals, agrochemicals, and advanced materials.
Furthermore, the exploration of the coordination chemistry of 2,6-Pyridinediol, 3-amino-(8CI) with various metal ions could lead to the development of new catalysts, magnetic materials, or metal-organic frameworks (MOFs). The ability of the pyridine nitrogen and the hydroxyl groups to coordinate with metal centers offers opportunities for the design of novel inorganic-organic hybrid materials with unique properties.
Q & A
Q. Basic Research Focus
- ¹H NMR : Hydroxyl protons (2,6-OH) resonate downfield (δ 10–12 ppm), while the amino proton (3-NH₂) appears as a broad singlet (δ 5–6 ppm). Aromatic protons on the pyridine ring are deshielded (δ 7–8 ppm) .
- IR : Strong O–H stretches (~3200 cm⁻¹) and N–H bends (~1600 cm⁻¹) confirm hydroxyl and amino groups.
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 139.1 (C₅H₆N₂O₂) and fragmentation patterns (e.g., loss of H₂O or NH₃) aid structural validation .
What computational approaches predict the electronic properties of 3-amino-2,6-pyridinediol for reactivity studies?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometry and calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. Similar QSPR models for 2,6-dichlorotoluene highlight the utility of quantum chemical descriptors in predicting reactivity .
- Solubility Prediction : Use COSMO-RS or molecular dynamics simulations to resolve discrepancies in experimental solubility data, accounting for solvent polarity and hydrogen bonding .
How do steric and electronic effects influence the coordination chemistry of 3-amino-2,6-pyridinediol with transition metals?
Advanced Research Focus
The compound’s two hydroxyl and one amino group make it a potential polydentate ligand.
- Metal Complexation : Test with Cu(II), Fe(III), or Ni(II) salts in aqueous/ethanol solutions. Monitor via UV-Vis (d-d transitions) and cyclic voltammetry (redox activity).
- Electronic Effects : Amino groups enhance electron density on the pyridine ring, altering binding affinity compared to non-aminated analogs like 2,6-pyridinediol .
How can researchers address contradictions in reported melting points or solubility data for this compound?
Q. Methodological Guidance
- Purity Analysis : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to detect impurities, which may depress melting points .
- Polymorphism Screening : Perform X-ray crystallography or DSC to identify crystalline forms. For example, 2,4-pyridinediol exhibits polymorphism affecting thermal properties .
- Solvent Effects : Compare solubility in DMSO, water, and ethanol under controlled temperatures (e.g., 25°C vs. 40°C) .
What role does 3-amino-2,6-pyridinediol play in medicinal chemistry as a building block?
Q. Advanced Research Focus
- Pharmacophore Design : The amino and hydroxyl groups enable hydrogen bonding with biological targets. Analogous structures, such as 3-phenylazo-pyridine-2,6-diol, show potential in drug discovery .
- Derivatization : Couple with carboxylic acids (via EDC/HOBt) to form amides or esters, enhancing bioavailability.
What safety protocols are essential when handling 3-amino-2,6-pyridinediol in the lab?
Q. Basic Research Focus
- Toxicity Screening : Refer to hazard data for structurally similar pyridinediols (e.g., 2,4-pyridinediol’s acute toxicity ).
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact. Store in amber vials at 4°C to prevent degradation.
How can kinetic studies optimize reaction yields for 3-amino-2,6-pyridinediol synthesis?
Q. Advanced Research Focus
- Rate Monitoring : Use in-situ IR or LC-MS to track intermediate formation (e.g., nitro or chloro derivatives).
- Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for amination efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
